molecular formula C11H10Cl2N2OS B12594348 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine CAS No. 898228-71-2

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine

Katalognummer: B12594348
CAS-Nummer: 898228-71-2
Molekulargewicht: 289.2 g/mol
InChI-Schlüssel: MXVNHKAAAFWOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the oxazole and methylthio groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the oxazole ring.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
  • 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(ethylthio)pyridine
  • 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)quinoline

Uniqueness

Compared to similar compounds, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups

Eigenschaften

CAS-Nummer

898228-71-2

Molekularformel

C11H10Cl2N2OS

Molekulargewicht

289.2 g/mol

IUPAC-Name

2-(5,6-dichloro-4-methylsulfanylpyridin-3-yl)-5-ethyl-1,3-oxazole

InChI

InChI=1S/C11H10Cl2N2OS/c1-3-6-4-15-11(16-6)7-5-14-10(13)8(12)9(7)17-2/h4-5H,3H2,1-2H3

InChI-Schlüssel

MXVNHKAAAFWOGS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(O1)C2=CN=C(C(=C2SC)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.